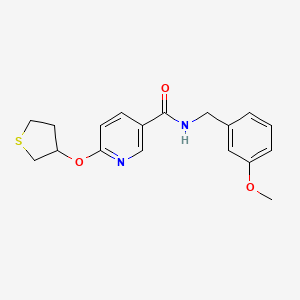

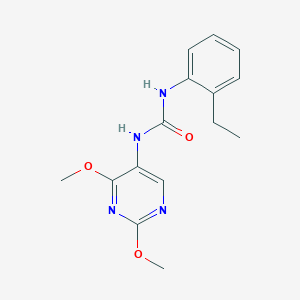

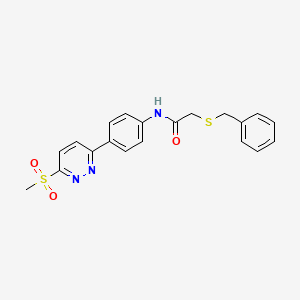

![molecular formula C20H15N3OS B2676848 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-79-8](/img/structure/B2676848.png)

3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a structural motif found in a wide range of natural products .

Synthesis Analysis

The synthesis of this compound involves several steps. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its NMR data . For instance, its melting point is between 220–222 °C (AcOH) .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has been focused on synthesizing new heterocyclic compounds, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, using key intermediates that share structural similarities with 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. These compounds have been synthesized to explore their potential biological activities, and their structures have been established based on elemental and spectral data (Fadda et al., 2013).

Anticancer Activity

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized. These compounds were evaluated for anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazolepyridine derived heterocyclic hybrids, specifically N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, were synthesized through a one-pot three-component reaction. These compounds were screened for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. Selected derivatives exhibited moderate bacterial growth inhibition. These findings suggest potential avenues for further structural modifications to enhance the antibacterial efficacy of such compounds (Karuna et al., 2021).

Inhibitory Activities Against Vascular Endothelial Growth Factor Receptor-2

Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit significant in vitro and in vivo efficacy against human lung and colon carcinoma xenograft models, suggesting their potential as therapeutic agents in cancer treatment (Borzilleri et al., 2006).

Propiedades

IUPAC Name |

3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-4-2-5-15(12-13)18(24)22-16-9-7-14(8-10-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIALCLNBZBNMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

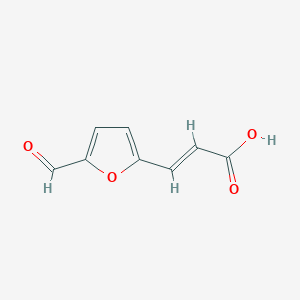

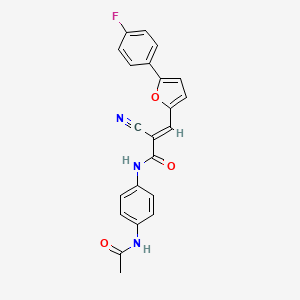

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)

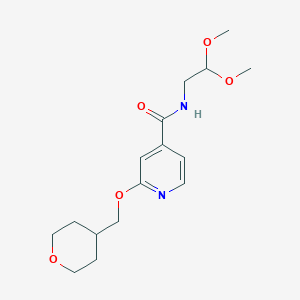

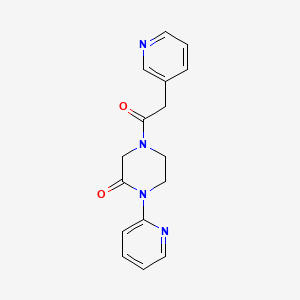

![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

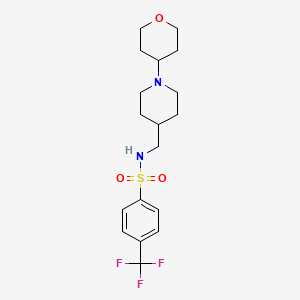

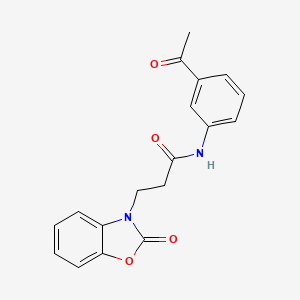

![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)